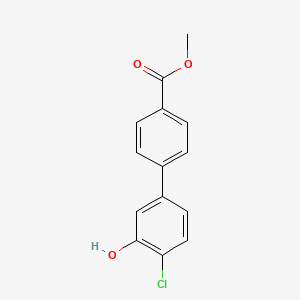

2-Chloro-5-(4-methoxycarbonylphenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(4-methoxycarbonylphenyl)phenol is an organic compound with the molecular formula C14H11ClO3. It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a phenol group attached to a biphenyl structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the chlorination of phenol derivatives followed by esterification to introduce the methoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrocarbons and dechlorinated products.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(4-methoxycarbonylphenyl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can bind to proteins on cell membranes, disrupting membrane integrity and leading to cell leakage. This mechanism is similar to other phenolic compounds, which exert their effects by altering membrane permeability and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorophenol: Similar structure but lacks the methoxycarbonyl group.

4-Chloro-3-methylphenol: Contains a methyl group instead of a methoxycarbonyl group.

5-Chloro-2-(2,4-dichlorophenoxy)phenol: Contains additional chloro groups and a phenoxy group

Uniqueness

2-Chloro-5-(4-methoxycarbonylphenyl)phenol is unique due to the presence of both a chloro group and a methoxycarbonyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biologische Aktivität

2-Chloro-5-(4-methoxycarbonylphenyl)phenol is an organic compound with the molecular formula C14H11ClO3. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. The presence of a chloro group, a methoxycarbonyl group, and a phenolic structure contributes to its unique properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H11ClO3

- Canonical SMILES : COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O

This compound features a biphenyl structure with significant functional groups that influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The phenolic hydroxyl group can disrupt membrane integrity, leading to cell leakage and altered cellular processes. This mechanism is common among phenolic compounds, which often exhibit antimicrobial and anticancer properties by affecting membrane permeability and enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant strains. For instance, studies have shown that similar compounds possess minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 7a | S. aureus | <0.03125 |

| Compound 7a | E. faecalis | <0.03125 |

| Compound 7a | Klebsiella pneumoniae | 1–4 |

Anticancer Properties

The potential anticancer properties of this compound have also been explored. Compounds with similar structures have been implicated in photodynamic therapy (PDT), where they generate reactive oxygen species upon light activation, leading to selective cancer cell death . The ability to induce apoptosis in cancer cells while sparing normal cells is a critical area of ongoing research.

Case Studies

- Photodynamic Therapy Applications : A study demonstrated that phenolic compounds can be utilized as photosensitizers in PDT, effectively targeting cancer cells through selective light activation . The incorporation of methoxycarbonyl groups enhances the photophysical properties, making these compounds effective in generating singlet oxygen.

- Antibacterial Efficacy : In vivo studies have shown that related compounds exhibit potent antibacterial activity against resistant strains in mouse models, demonstrating their therapeutic potential . The dual inhibition mechanism targeting bacterial topoisomerases is particularly noteworthy for developing new antibiotics.

Eigenschaften

IUPAC Name |

methyl 4-(4-chloro-3-hydroxyphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWICWFUQKISNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659733 |

Source

|

| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198422-80-8 |

Source

|

| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.